molecular formula C10H14N2O3 B1392422 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid CAS No. 1220035-10-8

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid

Cat. No.: B1392422
CAS No.: 1220035-10-8
M. Wt: 210.23 g/mol
InChI Key: LVRAHEKTVFAZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxy group, a dimethylethyl group, and an amino group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with 2-amino-2-methyl-1-propanol under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the hydroxy and dimethylethyl groups.

    2-Amino-nicotinic Acid: Similar structure but without the hydroxy and dimethylethyl groups.

    2-Hydroxy-nicotinic Acid: Contains a hydroxy group but lacks the amino and dimethylethyl groups.

Uniqueness

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid is unique due to the presence of both the hydroxy and amino groups, which confer distinct chemical and biological properties. These functional groups allow for a wider range of chemical reactions and potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,6-13)12-8-7(9(14)15)4-3-5-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRAHEKTVFAZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid
Reactant of Route 4
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid
Reactant of Route 5
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid
Reactant of Route 6
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.